1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea
Description
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is a urea-based heterocyclic compound featuring a thiophene core substituted with a furan-2-carbonyl group at the 5-position and an o-tolyl (2-methylphenyl) group at the 3-position of the urea moiety. The molecule combines aromatic and heteroaromatic systems (thiophene and furan), which are known to enhance electronic interactions and biological activity in medicinal chemistry .
Properties
IUPAC Name |
1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-5-2-3-6-14(12)20-18(22)19-11-13-8-9-16(24-13)17(21)15-7-4-10-23-15/h2-10H,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLFULWBYGMLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Thiophene Functionalization: The thiophene ring is then functionalized to introduce the desired substituents.
Coupling Reaction: The furan-2-carbonyl and thiophene intermediates are coupled together using a suitable coupling agent.
Urea Formation: The final step involves the reaction of the coupled intermediate with o-tolyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea exhibit significant anticancer properties. The furan and thiophene rings are known to enhance the bioactivity of such compounds by interacting with cellular targets involved in cancer progression. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the furan moiety potentially enhances the interaction with microbial targets, leading to increased antimicrobial potency . Research suggests that this compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds containing furan and thiophene rings have been reported to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have indicated that similar compounds can reduce inflammation markers, providing a basis for further exploration in treating inflammatory diseases .
Agrochemical Applications
The structural characteristics of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea make it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests can lead to effective pest control strategies without harming beneficial organisms. Preliminary studies suggest that derivatives can exhibit selective toxicity against specific pests while being safe for crops .
Synthesis and Derivatives
The synthesis of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions, including:
- Formation of the Furan Intermediate : Acylation of furan.
- Synthesis of Thiophene Derivative : Coupling reactions with the furan intermediate.
- Urea Formation : Reaction with appropriate amines to form the urea linkage.
Various derivatives have been synthesized to enhance biological activity, including modifications on the thiophene and furan rings, which can significantly alter their pharmacological profiles .
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of a series of thiophene-based urea derivatives on human cancer cell lines, demonstrating that compounds with similar structures to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea exhibited IC50 values in the low micromolar range against breast cancer cells .
- Antimicrobial Efficacy : Another study focused on synthesizing furan-thiophene derivatives and testing their antimicrobial activity against common bacterial strains, revealing significant inhibition zones compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Heterocyclic Core Variations: The target compound uses a thiophene core, whereas analogs like 4a-d () incorporate pyrimidine-benzofuran systems. Pyrimidines are known for DNA/RNA interaction, suggesting divergent biological targets compared to thiophene-based ureas . 7a-d () feature tetrahydrobenzo[b]thiophene, which may confer enhanced lipophilicity and CNS activity compared to the target’s planar thiophene .
In contrast, 4-methoxyphenyl () or hydroxymethylphenyl () substituents may enhance solubility or hydrogen bonding . The furan-2-carbonyl group in the target compound provides an electron-withdrawing effect, which could modulate reactivity compared to benzoyl or hydrazono groups in analogs like 7a-d .
Synthetic Routes: The target compound’s synthesis likely involves coupling a furan-2-carbonyl-substituted thiophene with o-tolyl isocyanate.
Biological Activity Gaps: While 4a-d and 7a-d are explicitly linked to antimicrobial/antiviral activity, the target compound lacks direct biological data.
Biological Activity
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is with a molecular weight of approximately 288.36 g/mol. The structure consists of a furan ring, a thiophene moiety, and an o-tolyl urea group, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan-2-carbonyl Intermediate : Acylation of furan introduces the carbonyl group.
- Thiophene Functionalization : The furan derivative is reacted with thiophene under controlled conditions.
- Urea Formation : The final step involves the reaction with o-toluidine to form the urea linkage.
The biological activity of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is hypothesized to involve interactions with specific enzymes or receptors, potentially inhibiting their activity through:
- Hydrogen Bonding : The urea moiety can form hydrogen bonds with target proteins.
- π-π Interactions : The aromatic rings enhance binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
| Compound C | HCT116 | 1.1 |
Mechanistic Studies
In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Proliferation : Compounds similar to 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea have been shown to inhibit tumor cell proliferation in murine models .
Case Studies
- Study on Murine Models : A study demonstrated that a structurally similar bis-aryl urea compound inhibited tumor growth in a mouse model of breast cancer (4T1), showcasing the potential for therapeutic applications in oncology .
- Cell Line Studies : In another investigation, derivatives were tested on human cancer cell lines, revealing significant cytotoxicity and highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for preparing 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea?
The synthesis typically involves coupling a substituted isocyanate with a functionalized amine. For the thiophene-furan backbone, methods include:
- Reacting 5-(furan-2-carbonyl)thiophen-2-ylmethylamine with o-tolyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts .
- Ruthenium-catalyzed alkylation of thiophene rings with acrylic acid derivatives to introduce the furan-carbonyl group, followed by urea formation .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the thiophene, furan, and o-tolyl groups.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the urea linkage and spatial arrangement of aromatic rings .
- HPLC-MS for purity assessment and molecular weight verification.
Q. How can researchers design initial biological activity screening for this compound?
Prioritize assays based on structural analogs:
- In vitro cytotoxicity (e.g., MTT assay) against cancer cell lines, given urea derivatives’ historical relevance in kinase inhibition.
- Antimicrobial testing (MIC assays) against Gram-positive/negative bacteria, leveraging the thiophene-furan motif’s potential biofilm disruption properties .
- Solubility profiling in DMSO/PBS to ensure compatibility with biological assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiophene-furan intermediate?
- Catalyst selection : Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) enhance regioselectivity in thiophene alkylation, minimizing side products .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve furan-carbonyl coupling efficiency at elevated temperatures (85°C) .
- Purification strategies : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the intermediate before urea formation .
Q. What strategies address regioselectivity challenges during furan-thiophene coupling?
- Directing groups : Introduce transient protecting groups (e.g., BSA-silylation) to steer reactivity toward the 5-position of thiophene .
- Computational modeling : DFT studies predict electron density distribution on the thiophene ring, guiding reagent choice for selective acylation .
Q. How should contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?
- Metabolic stability : Assess hepatic microsomal degradation to identify vulnerable sites (e.g., urea bond hydrolysis) .
- Structural analogs : Compare with marine-derived furan-terpenes showing improved pharmacokinetics via methyl/chloro substitutions .
- Formulation adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility limits in vivo performance .
Q. What methodologies resolve solubility limitations for in vivo studies?
- Co-solvent systems : Test DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability while achieving target concentrations .
- Salt formation : Screen hydrochloride or sodium salts of the urea moiety to improve aqueous solubility without altering bioactivity .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinase profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify targets, leveraging the urea group’s ATP-binding pocket affinity .
- Docking simulations : Align the compound’s 3D structure (from X-ray data) with proteins like EGFR or VEGFR to predict binding interactions .
- Isotopic labeling : Incorporate ¹⁴C at the urea nitrogen to track metabolic pathways via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
